

# Independent Validation of LINC00899 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NCX899    |           |
| Cat. No.:            | B15577496 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Long non-coding RNAs (IncRNAs) are emerging as critical regulators in a multitude of cellular processes and disease states. Among these, LINC00899 has been implicated in diverse pathologies, from cancer to bone development, with a range of proposed molecular mechanisms. This guide provides an objective comparison of published findings on LINC00899, presenting supporting and conflicting experimental data to offer a comprehensive overview of the independent validation of its proposed functions.

## LINC00899 in Cancer: A Tale of Two Roles

Initial studies have painted a conflicting picture of LINC00899's role in cancer, with evidence suggesting it can act as both a tumor suppressor and an oncogene depending on the cancer type.

## LINC00899 as a Tumor Suppressor in Breast Cancer

In breast cancer, LINC00899 has been consistently reported as a tumor suppressor.[1][2][3] A key mechanism identified is its function as a molecular sponge for microRNA-425 (miR-425).

A 2019 study first proposed that by binding to miR-425, LINC00899 prevents it from targeting and degrading DICER1 mRNA, a crucial enzyme in microRNA processing.[1][3] This leads to an overall suppression of cell proliferation and invasion in breast cancer cell lines.[1] More recently, a 2025 study provided independent validation of the LINC00899-miR-425 interaction



in the specific context of triple-negative breast cancer (TNBC).[4] However, this later study identified a different downstream target, PTEN, a well-known tumor suppressor gene.[4] This suggests that while the sponging of miR-425 by LINC00899 is a reproducible finding, the downstream consequences of this interaction may be context-dependent.

| Finding              | Initial Study (Zhou et al.,<br>2019)[1][2][3]                        | Validation Study (Li et al., 2025)[4]                                                                                      |
|----------------------|----------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| LINC00899 Expression | Downregulated in breast cancer tissues and cell lines.               | Reduced in plasma exosomes and TNBC cell lines.                                                                            |
| Clinical Correlation | High expression correlates with better relapse-free survival.[1]     | Associated with Ki-67 index, tumor size, and lymph node metastasis in TNBC. Predicts neoadjuvant chemotherapy efficacy.[4] |
| Mechanism            | Acts as a sponge for miR-425.                                        | Acts as a sponge for miR-425.                                                                                              |
| Downstream Target    | Leads to increased DICER1 expression.                                | Leads to increased PTEN expression.                                                                                        |
| Functional Outcome   | Overexpression suppresses proliferation, migration, and invasion.[1] | Inhibits proliferation and migration of TNBC cells.[4]                                                                     |

Signaling Pathway in Breast Cancer







Click to download full resolution via product page

LINC00899 signaling pathways in breast cancer.

### LINC00899 as an Oncogene in Other Cancers

In stark contrast to its role in breast cancer, LINC00899 has been reported to be upregulated and function as an oncogene in acute myeloid leukemia (AML) and spinal ependymoma.

In AML, higher serum levels of LINC00899 are associated with a poorer overall survival, suggesting its role as a prognostic biomarker.[5][6] This finding is supported by a meta-analysis which also linked upregulated LINC00899 with a negative prognosis in AML.[7]

In spinal ependymoma, LINC00899 was found to be upregulated.[8][9] Its knockdown led to reduced cell proliferation, migration, and invasion, and an increase in apoptosis. The proposed mechanism involves the regulation of the RBL2-dependent FoxO pathway.[8][9] To date, these findings in AML and spinal ependymoma have not been independently validated by multiple research groups investigating the same molecular pathways.



| Cancer Type               | Expression                                  | Proposed<br>Function | Proposed<br>Mechanism                               | Clinical<br>Correlation                                        |
|---------------------------|---------------------------------------------|----------------------|-----------------------------------------------------|----------------------------------------------------------------|
| Acute Myeloid<br>Leukemia | Upregulated in bone marrow and serum.[5][6] | Oncogenic            | Not elucidated                                      | High expression correlates with poorer overall survival.[5][6] |
| Spinal<br>Ependymoma      | Upregulated in tumor tissues.[8]            | Oncogenic            | Regulates RBL2-<br>dependent FoxO<br>pathway.[8][9] | Not reported                                                   |

Experimental Workflow for LINC00899 Functional Analysis in Cancer







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Long noncoding RNA LINC00899 suppresses breast cancer progression by inhibiting miR-425 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long noncoding RNA LINC00899 suppresses breast cancer progression by inhibiting miR-425 | Aging [aging-us.com]
- 3. Long noncoding RNA LINC00899 suppresses breast cancer progression by inhibiting miR-425 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LINC00899 suppresses the progression of triple-negative breast cancer via the miRNA-425/PTEN axis and is a biomarker for neoadjuvant chemotherapy efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long non-coding RNA LINC00899 as a novel serum biomarker for diagnosis and prognosis prediction of acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. Long noncoding RNAs in acute myeloid leukemia: biomarkers, prognostic indicators, and treatment potential PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulated long non-coding RNA LINC00899 inhibits invasion and migration of spinal ependymoma cells via RBL2-dependent FoxO pathway PMC [pmc.ncbi.nlm.nih.gov]
- 9. Downregulated long non-coding RNA LINC00899 inhibits invasion and migration of spinal ependymoma cells via RBL2-dependent FoxO pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Validation of LINC00899 Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577496#independent-validation-of-published-linc00899-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com